2-Tert-butylphenol

概述

描述

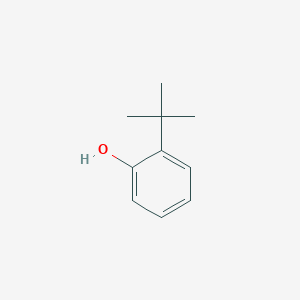

2-Tert-butylphenol (2-TBP, CAS 88-18-6) is an alkylated phenol derivative with a tert-butyl group substituted at the ortho position of the phenolic ring. Its molecular formula is C₁₀H₁₄O, and it is widely utilized in industrial and research applications, including electrochemical synthesis of bismuth(III) phenoxides , antioxidant precursor chemistry , and as a tracer compound in secondary organic aerosol (SOA) studies .

Synthesis: 2-TBP is primarily synthesized via Friedel-Crafts alkylation of phenol with tert-butanol or isobutene. Using sulfonated polystyrene-polydivinylbenzene ion exchange resin as a catalyst, phenol reacts with isobutene at 95°C, achieving 88% selectivity for 2-TBP . Alternatively, alkylation in near-critical water (NCW) yields 17% molar 2-TBP after 30 hours, but thermodynamic equilibrium favors 4-tert-butylphenol (4-TBP), reducing 2-TBP to 10% .

准备方法

Synthetic Routes and Reaction Conditions: 2-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature conditions to ensure the selective formation of the tert-butyl group at the ortho position of the phenol ring .

Industrial Production Methods: In industrial settings, the alkylation of phenol with tert-butyl alcohol is a common method for producing this compound. This process often employs a catalyst, such as phosphorus pentoxide, in an autoclave reactor at temperatures ranging from 80°C to 230°C . The reaction is carried out for several hours to achieve high yields of the desired product.

化学反应分析

Types of Reactions: 2-Tert-butylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding cyclohexanol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce this compound.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenols.

科学研究应用

Chemical Properties and Structure

2-Tert-butylphenol is characterized by its phenolic structure with a tert-butyl group attached to the benzene ring. This configuration enhances its reactivity and solubility, making it suitable for diverse applications.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various chemicals, including:

- Phenolic Resins : Used in adhesives and coatings.

- Antioxidants : Acts as a stabilizer in plastics and rubber formulations.

- Insecticides and Herbicides : Functions as a precursor in agrochemical production .

Polymerization Inhibitor

It is utilized as a polymerization inhibitor in the production of plastics, preventing premature polymerization during manufacturing processes .

Pest Control

Recent studies have identified derivatives of this compound as potential pest control agents. Specifically, 2,4-Di-tert-butylphenol has shown promise as an agonist for insect odorant receptors, indicating its potential use in targeted pest management strategies .

Antioxidant Properties

This compound exhibits antioxidant properties that are beneficial in various consumer products:

- Cosmetics : Used to prevent oxidative degradation of cosmetic formulations.

- Food Packaging : Acts as an antioxidant to enhance shelf life by preventing rancidity .

Lubricants and Greases

It is incorporated into lubricants and greases to improve thermal stability and oxidation resistance, thus extending the life of mechanical components .

Transformation Products

The environmental impact of this compound and its transformation products is an area of ongoing research. Studies suggest that while it may pose risks to aquatic ecosystems, its effective management can mitigate adverse effects .

Data Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for phenolic resins | Key component in adhesive formulations |

| Agriculture | Pest control agent | Potential use in targeted insect management |

| Consumer Products | Antioxidant in cosmetics and food packaging | Enhances shelf life and product stability |

| Lubricants | Improves thermal stability | Extends service life of mechanical components |

Case Study 1: Pest Management

A study published in International Journal of Molecular Sciences explored the interaction between 2,4-Di-tert-butylphenol and insect odorant receptors, demonstrating its potential as a selective pest control agent that minimizes harm to non-target species .

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of tert-butylphenolic compounds revealed their effectiveness in reducing oxidative stress in biological systems, supporting their use in cosmetic formulations aimed at skin protection against environmental damage .

作用机制

The mechanism of action of 2-tert-butylphenol involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and tissues . Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .

相似化合物的比较

Key structural analogs include 4-tert-butylphenol (4-TBP), 2,4-di-tert-butylphenol (2,4-DTBP), and 2-sec-butylphenol. Their differences in synthesis, reactivity, and applications are outlined below.

Physicochemical and Functional Properties

Antioxidant Capacity (H-ORAC Values):

| Compound | H-ORAC Value | Substitution Effect |

|---|---|---|

| Phenol | 1.76 | Baseline |

| 4-TBP | 1.51 | Minor steric hindrance at para |

| 2-TBP | 0.11 | Severe steric hindrance at ortho |

The ortho-substituted tert-butyl group in 2-TBP drastically reduces antioxidant activity compared to 4-TBP, highlighting the steric hindrance’s role in limiting radical scavenging .

Biodegradability:

Mechanistic and Structural Insights

Reaction Pathways :

- 2-TBP undergoes homolytic cleavage at the para position during degradation, forming tert-butyl radicals .

- In cross-coupling reactions, 2-TBP’s para position exhibits higher nucleophilicity (site value: 2.15) than its ortho position (1.70), enabling selective para-ortho coupling with chromium catalysts .

Steric Effects :

- The ortho-tert-butyl group in 2-TBP sterically hinders binding to catalytic sites, reducing reactivity in homogeneous systems .

生物活性

2-Tert-butylphenol (TBP) is an organic compound notable for its applications in various industrial processes, including as a chemical intermediate in the synthesis of herbicides and insecticides. Its biological activity has garnered attention due to potential health implications and environmental impacts. This article reviews the biological effects of TBP, focusing on its anti-inflammatory properties, endocrine disruption potential, and toxicity.

- Chemical Formula : C10H14O

- CAS Number : 98-54-4

- Molecular Weight : 150.22 g/mol

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of TBP in vitro. A study assessed its effects on the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in RAW264.7 cells stimulated with lipopolysaccharide (LPS) and Porphyromonas gingivalis fimbriae. The results indicated that TBP, when combined with other antioxidants like BHT and BHA, exhibited enhanced inhibitory effects on gene expression related to inflammation:

| Treatment Combination | Cox2 Expression Inhibition (%) | Tnfa Expression Inhibition (%) |

|---|---|---|

| TBP + BHT (1:1) | 30 | 15 |

| TBP + BHA (1:1) | 25 | 10 |

| BHT + BHA (1:1) | 50 | 40 |

The findings suggest that while TBP alone has limited anti-inflammatory activity, its combination with other antioxidants can significantly enhance its effects .

Endocrine Disruption Potential

TBP has been identified as a potential endocrine disruptor. Research indicates that it can induce adipogenesis in human cells, acting through retinoid X receptors (RXRs). This activity raises concerns about its role as an obesogen, which may contribute to metabolic disorders . The study demonstrated that TBP concentrations ranging from 1.2 μM to 40 μM did not exhibit noticeable cytotoxicity but influenced adipogenic differentiation .

Toxicity and Safety Profile

The acute toxicity of TBP is considered low; however, it can cause irritation to the skin, eyes, and respiratory tract. In animal studies, doses up to 200 mg/kg/day did not result in systemic or reproductive toxicity . Nevertheless, there are indications of skin sensitization in humans despite negative results in animal tests. Chronic exposure has been associated with respiratory issues at high doses .

Ecotoxicological Effects

TBP's environmental impact has been assessed through various studies:

| Species | Endpoint | Concentration (mg/L) |

|---|---|---|

| Daphnia magna | 48h EC50 | 3.4 |

| Daphnia magna | NOEC (reproduction) | 0.73 |

These values indicate that TBP poses a risk to aquatic organisms at certain concentrations, emphasizing the need for careful management of this compound in industrial applications .

Case Studies

- Occupational Exposure : A study on workers in production facilities revealed average exposure levels of TBP at 7.3 mg/m³ during handling operations, highlighting potential health risks associated with inhalation and dermal contact .

- Carcinogenic Potential : Although no direct evidence of carcinogenicity was found in manufacturing workers, studies suggest that TBP may promote carcinogenesis in specific contexts, particularly in conjunction with known carcinogens like N-methyl-N’-nitro-N-nitrosoguanidine .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-tert-butylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via Friedel-Crafts alkylation of phenol with tert-butanol. Key variables include temperature (250–300°C), catalyst type (e.g., acidic resins or zeolites), and tert-butanol excess to drive the reversible reaction toward product formation . Purity optimization involves quenching carbocation rearrangements (e.g., using water as a solvent) and purification via vacuum distillation or column chromatography. GC-MS analysis is recommended to confirm isomer ratios (e.g., distinguishing 2- vs. 4-tert-butylphenol) .

Q. How can researchers characterize the antioxidant activity of this compound in vitro?

- Methodological Answer : Use the Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) assay to quantify peroxyl radical scavenging. For this compound, note that steric hindrance from the ortho-substituted tert-butyl group significantly reduces H-ORAC values (e.g., 0.11 vs. 1.51 for the para isomer) . Pair this with DPPH or ABTS assays to validate results, and compare against structurally similar phenolic compounds (e.g., 2,6-di-tert-butylphenol) .

Q. What analytical techniques are suitable for detecting this compound in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is widely used for trace detection. For complex matrices like wine or biological fluids, employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate the compound. Calibration curves using deuterated internal standards (e.g., this compound-d10) improve quantification accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in catalytic systems?

- Methodological Answer : The bulky tert-butyl group at the ortho position creates steric hindrance, reducing nucleophilic attack on the phenolic oxygen. In enzymatic catalysis (e.g., horseradish peroxidase activated with Ni²⁺), this hindrance alters reaction pathways, favoring dimerization products like 2,4,2',4'-tetrahydroxy-5,5'-di-tert-butylbiphenyl . Computational modeling (DFT) can predict regioselectivity, while NMR and X-ray crystallography validate product structures .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Cross-examine experimental variables:

- Purity : Impurities like 4-tert-butylphenol or di-substituted isomers may skew bioactivity results. Use HPLC to verify purity >98% .

- Assay conditions : Antioxidant activity is pH- and solvent-dependent. Replicate studies under standardized conditions (e.g., phosphate buffer at pH 7.4) .

- Cell models : Antimicrobial assays using gram-positive vs. gram-negative bacteria may yield conflicting MIC values due to membrane permeability differences .

Q. What strategies enhance the stability of this compound in polymer matrices for industrial applications?

- Methodological Answer : Encapsulation in cyclodextrins or silica nanoparticles mitigates oxidative degradation. Accelerated aging tests (e.g., 70°C/75% RH for 30 days) with FTIR monitoring track phenolic OH group depletion. Compare with co-stabilizers like hindered amine light stabilizers (HALS) to assess synergistic effects .

Q. How can enzymatic synthesis of this compound derivatives improve sustainability compared to traditional methods?

- Methodological Answer : Horseradish peroxidase (HRP) activated with Ni²⁺ enables water-based synthesis under mild conditions (25–40°C, pH 6–7), avoiding toxic solvents. Optimize enzyme loading (e.g., 2 mM Ni²⁺) and substrate molar ratios to suppress byproducts. Life-cycle assessment (LCA) quantifies reductions in energy use and waste vs. Friedel-Crafts methods .

属性

IUPAC Name |

2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOZHYUIDYNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026525 | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

223 °C @ 760 mm Hg, 223 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C, 230 °F OC, 80 °C c.c. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.2 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIGHT YELLOW LIQUID, Amber-colored liquid | |

CAS No. |

88-18-6, 27178-34-3 | |

| Record name | 2-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2FPV3N0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6.8 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。